molecular formula C18H18N2O5S B2455270 5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1105221-89-3

5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2455270
CAS No.: 1105221-89-3
M. Wt: 374.41
InChI Key: MUEYIEVBNWLACA-UHFFFAOYSA-N
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Description

5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the oxadiazole ring using reagents like sulfonyl chlorides.

    Attachment of the dimethoxyphenyl and tolyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tolyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Other oxadiazoles: Compounds like 3,5-diphenyl-1,2,4-oxadiazole.

    Sulfonyl-containing compounds: Such as sulfonylureas.

    Dimethoxyphenyl derivatives: Compounds like 2,5-dimethoxybenzaldehyde.

Uniqueness

The uniqueness of 5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)16-10-13(23-2)8-9-15(16)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEYIEVBNWLACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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